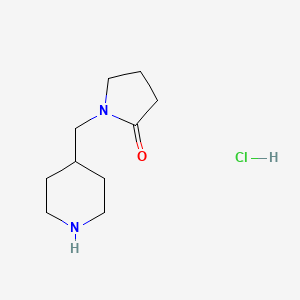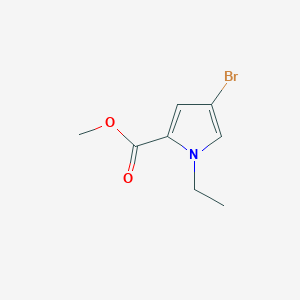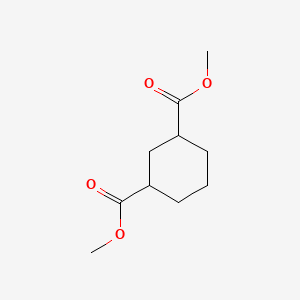
Dimethyl cyclohexane-1,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 . It is a colorless to yellow liquid at room temperature .
Molecular Structure Analysis
The InChI code for Dimethyl cyclohexane-1,3-dicarboxylate is 1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Dimethyl cyclohexane-1,3-dicarboxylate is a colorless to yellow liquid at room temperature . It has a molecular weight of 200.23 .Applications De Recherche Scientifique
C10H16O4\text{C}_{10}\text{H}_{16}\text{O}_4C10H16O4
and a molar mass of 200.234 g/mol, exhibits interesting properties that make it relevant in various fields. Here are six unique applications:Chemical Synthesis Studies
Dimethyl cyclohexane-1,3-dicarboxylate is commonly employed in chemical synthesis investigations. Researchers use it as a building block or precursor for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in designing novel compounds .
Polymer Chemistry
In polymer chemistry, this compound finds applications as a monomer or co-monomer. By incorporating dimethyl cyclohexane-1,3-dicarboxylate into polymer chains, scientists can tailor material properties such as solubility, mechanical strength, and thermal stability. Its rigid cyclohexane backbone contributes to the overall polymer architecture .
Pharmaceutical Research
Dimethyl cyclohexane-1,3-dicarboxylate may serve as a scaffold for drug design. Medicinal chemists explore its potential as a core structure for developing new pharmaceutical agents. By modifying the substituents on the carboxylate groups, they can fine-tune biological activity and optimize drug properties .
Organic Electronics
Organic semiconductors play a crucial role in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Dimethyl cyclohexane-1,3-dicarboxylate derivatives can be incorporated into these materials to enhance charge transport and improve device performance .
Flavor and Fragrance Industry
Certain derivatives of dimethyl cyclohexane-1,3-dicarboxylate contribute to the creation of specific flavors and fragrances. Chemists utilize its unique odor profile to enhance products such as perfumes, cosmetics, and food additives. The compound’s pleasant aroma makes it an interesting candidate for olfactory applications .
Coordination Chemistry
Dimethyl cyclohexane-1,3-dicarboxylate can act as a ligand in coordination complexes. Researchers explore its coordination behavior with transition metal ions, studying factors like chelation, stability, and reactivity. These complexes find applications in catalysis, sensing, and materials science .
Safety and Hazards
Dimethyl cyclohexane-1,3-dicarboxylate has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed . The compound has been assigned the hazard statement H302, which means it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation .
Mécanisme D'action
- DMCD is an important intermediate and monomer widely used in the manufacture of coating resin, polyester resin, alkyd resin, and plasticizers .
- The introduction of a cycloaliphatic ring in DMCD weakens the rigid structure of the chain, affecting its glass transition temperature (Tg) .
- Byproducts may be generated due to hydrogenolysis of the ester group, but efforts are made to enhance selectivity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propriétés
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclohexane-1,3-dicarboxylate | |
CAS RN |
6998-82-9, 10021-92-8 | |
| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



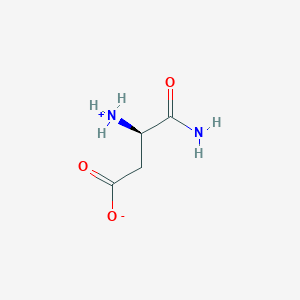

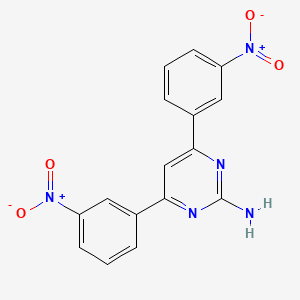

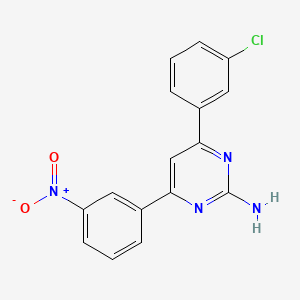
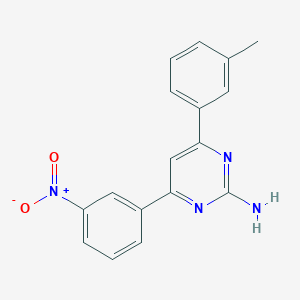
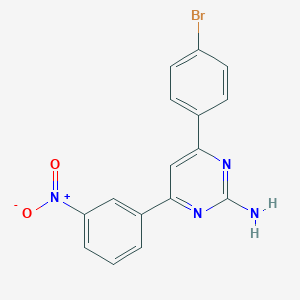


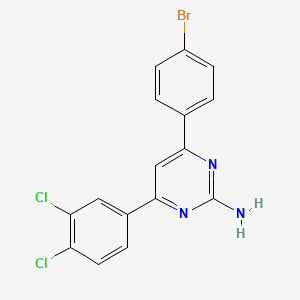
![2-[(2-Nitrophenyl)sulfonylamino]ethylazanium;chloride](/img/structure/B7890447.png)
